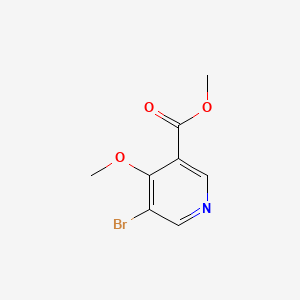

Methyl 5-bromo-4-methoxynicotinate

Description

Historical Context and Evolution of Nicotinate (B505614) Ester Research

The study of nicotinic acid and its derivatives dates back to the late 19th century, with its initial description by chemist Hugo Weidel in 1873. wikipedia.org However, its vital role as a vitamin was not understood until much later. wikipedia.org The lipid-lowering properties of nicotinic acid were first reported in 1955, sparking significant interest in its therapeutic potential. wikipedia.org This discovery propelled research into its derivatives, including nicotinate esters, with the aim of developing compounds with improved pharmacological profiles. nih.govresearchgate.net

Early research focused on simple esterification methods to modify the carboxylic acid group of nicotinic acid, often to enhance its stability or modulate its physical properties. chemicalbook.comresearchgate.net Over the decades, the focus of nicotinate ester research has expanded dramatically. Synthetic chemists have developed sophisticated methods to introduce a wide variety of substituents onto the pyridine (B92270) ring, leading to polysubstituted nicotinates with complex architectures. rsc.org This evolution has been driven by the need for novel compounds in medicinal chemistry, agrochemicals, and materials science. rsc.org

Structural Classification and Nomenclature of Halogenated Methoxy (B1213986) Nicotinates

Halogenated methoxy nicotinates are a specific subgroup of nicotinate esters characterized by the presence of at least one halogen atom (fluoro, chloro, bromo, iodo) and a methoxy group (-OCH3) on the pyridine ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature, the parent structure is identified as the nicotinate ester. unacademy.comadichemistry.com The substituents on the pyridine ring are then named as prefixes, with their positions indicated by numbers. unacademy.comyoutube.com The numbering of the pyridine ring begins at the nitrogen atom, and the substituents are listed alphabetically. stackexchange.com For instance, in "Methyl 5-bromo-4-methoxynicotinate," "methyl" refers to the ester group, while "5-bromo" and "4-methoxy" indicate the substituents at the 5th and 4th positions of the nicotinate (pyridine-3-carboxylate) ring, respectively. bldpharm.com

The general rules for naming these compounds are:

Identify the longest carbon chain that includes the ester functional group. unacademy.com

The parent name is based on the corresponding alkane, with the "-e" replaced by "-oate."

The alcohol part of the ester is named first.

The substituents on the pyridine ring are indicated by prefixes, with their positions numbered to give the lowest possible locants. unacademy.com

Halogen and alkoxy groups are treated as substituents and are listed alphabetically. stackexchange.comacdlabs.com

Positioning of this compound within the Nicotinate Chemical Landscape

This compound is a distinct entity within the broader family of nicotinate esters. Its structure is defined by a methyl ester at the 3-position, a bromine atom at the 5-position, and a methoxy group at the 4-position of the pyridine ring. bldpharm.comchemsrc.com This specific arrangement of functional groups imparts unique chemical reactivity and potential for further synthetic transformations.

The presence of the bromine atom at the 5-position is particularly significant, as it provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, making it a valuable building block in the synthesis of more complex molecules. lookchem.com The methoxy group at the 4-position influences the electronic properties of the pyridine ring and can also be a site for chemical modification. smolecule.com

Interdisciplinary Relevance: From Fundamental Organic Synthesis to Drug Discovery Intermediates

The importance of this compound extends across multiple scientific disciplines. In fundamental organic synthesis, it serves as a versatile intermediate. The strategic placement of its functional groups allows for sequential and selective reactions, enabling the construction of intricate molecular architectures.

In the realm of medicinal chemistry, this compound and its derivatives are of considerable interest as potential intermediates for the development of new therapeutic agents. smolecule.comnih.gov Substituted nicotinates have been investigated for a wide range of biological activities, including vasodilatory and anti-inflammatory effects. ontosight.aismolecule.com The ability to modify the structure of this compound allows chemists to explore structure-activity relationships and design molecules with specific pharmacological profiles. For instance, it can be a precursor for compounds that target bacterial enzymes like DNA gyrase and topoisomerase IV. google.com

Chemical Compound Information

| Compound Name |

| This compound |

| Methyl 5-bromo-6-methoxynicotinate |

| 5-Bromo-6-methoxy-4-methylnicotinic acid |

| Methyl nicotinate |

| Methyl 5-bromonicotinate |

| Ethyl 6-bromo-4-methoxynicotinate |

| Methyl 5-bromo-4-methylpicolinate |

| Methyl 5-bromo-2-methoxynicotinate |

| Nicotinic acid |

| N-bromosuccinimide |

| 2-Bromo-4-methylnicotinic acid |

| 5-Bromo-6-methoxynicotinic acid |

| 5-Bromo-6-hydroxynicotinic acid |

| Methyl 5-bromo-4-hydroxynicotinate |

| methyl 5-bromo-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinate |

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256813-81-6 | chemsrc.com |

| Molecular Formula | C8H8BrNO3 | chemsrc.com |

| Molecular Weight | 246.06 g/mol | bldpharm.com |

| Appearance | Not specified, likely a solid | fluorochem.co.uk |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-5(8(11)13-2)3-10-4-6(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLPMWXKWRGQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856695 | |

| Record name | Methyl 5-bromo-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256813-81-6 | |

| Record name | Methyl 5-bromo-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Core

The pyridine ring in methyl 5-bromo-4-methoxynicotinate is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity of these reactions being heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

The presence of a bromine atom on the pyridine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbon to which it is attached, facilitating attack by nucleophiles. This allows for the displacement of the bromide ion by a variety of nucleophiles, such as amines and thiols, leading to the formation of new derivatives. smolecule.com The reaction typically proceeds under basic conditions, which help to deprotonate the incoming nucleophile and stabilize the intermediate Meisenheimer complex.

Reactivity of the Ester Moiety

The methyl ester group at the 3-position of the pyridine ring can undergo typical ester reactions. For instance, it can be reduced to the corresponding primary alcohol using reducing agents like diisobutylaluminium hydride (DIBAL-H). google.com This transformation is valuable for introducing a hydroxymethyl group, which can be further functionalized. Additionally, the ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. nih.gov This conversion is often a key step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Halogen Displacement Phenomena

In some instances, particularly during esterification reactions using reagents like BF3/methanol, halogen displacement by methoxy (B1213986) groups has been observed in related dihalonicotinic acids. uark.edu For example, the esterification of 5-bromo-6-chloronicotinic acid resulted in the formation of methyl 5-bromo-6-methoxynicotinate. uark.edu This suggests that under certain conditions, the halogen atoms on the pyridine ring can be susceptible to substitution by the alcohol used for esterification, a phenomenon that should be considered when planning synthetic routes involving this compound.

Carbon-Carbon Bond Forming Reactions

The presence of the bromine atom makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, etc.)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The bromine atom at the 5-position of this compound makes it an ideal substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position. This reaction is a powerful tool for constructing biaryl structures and other complex molecular architectures. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org this compound can participate in Sonogashira coupling, where the bromine atom is replaced by an alkynyl group. researchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The ability to introduce an alkyne moiety opens up further synthetic possibilities, as the triple bond can be subsequently functionalized in various ways.

The following table summarizes the key reactions of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, thiols), Base | Substituted nicotinates |

| Ester Reduction | DIBAL-H | (5-bromo-4-methoxypyridin-3-yl)methanol |

| Ester Hydrolysis | Acid or Base | 5-bromo-4-methoxynicotinic acid |

| Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, Base | 5-aryl/vinyl-4-methoxynicotinates |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-alkynyl-4-methoxynicotinates |

Domino Reactions and Cascade Processes

The architecture of this compound is well-suited for participation in domino and cascade reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. The presence of the bromine atom, in particular, enables its use in transition-metal-catalyzed processes that can initiate a sequence of bond-forming events.

Palladium-catalyzed domino reactions are a key strategy for constructing complex heterocyclic structures from halogenated pyridine precursors. For instance, related brominated pyridine derivatives are known to undergo palladium-catalyzed domino sequences to yield polycyclic systems like isocoumarin (B1212949) derivatives. Such a process typically involves an initial C-H activation or cross-coupling event, followed by an intramolecular cyclization. The Catellani reaction, a palladium/norbornene cooperative catalysis, represents a powerful method for the synthesis of highly substituted arenes and could be applied to this scaffold. aablocks.com This type of reaction uses an aryl halide to initiate a sequence involving ortho C-H functionalization and ipso-termination. aablocks.com

| Reaction Type | Catalyst System (Example) | Reagents (Example) | Product Class | Ref |

| Palladium-Catalyzed Domino Reaction | Pd(OAc)₂, XPhos | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Complex Heterocycles (e.g., Isocoumarins) |

This table illustrates a potential domino reaction based on analogous compounds.

Oxidation and Reduction Chemistry

The functional groups of this compound—the methyl ester and the methoxy group—can be selectively targeted through oxidation and reduction reactions to introduce new functionalities.

The selective transformation of individual functional groups is crucial for the synthetic utility of this compound. The methyl ester group is readily susceptible to reduction. For example, the reduction of the ester in closely related bromo-methoxynicotinate compounds to a primary alcohol has been achieved using reducing agents like Diisobutylaluminium hydride (DIBAL-H) or a combination of Lithium borohydride (B1222165) (LiBH₄) and Methanol. google.comgoogle.com This transformation provides a (5-bromo-4-methoxypyridin-3-yl)methanol core, opening pathways to further derivatization of the resulting hydroxyl group. google.com

Conversely, the methoxy group can potentially undergo oxidation, although this is less common than transformations of the ester or reactions at the bromine site. smolecule.com The pyridine ring itself can be oxidized to the corresponding N-oxide, a transformation that alters the electronic properties of the ring and can influence the reactivity of its substituents.

| Functional Group | Reaction Type | Reagents (Example) | Product Functional Group | Ref |

| Methyl Ester | Reduction | DIBAL-H or LiBH₄/MeOH | Primary Alcohol | google.comgoogle.com |

| Methyl Ester | Hydrolysis | Base (e.g., NaOH) | Carboxylic Acid | |

| Pyridine Nitrogen | Oxidation | Oxidizing Agent (e.g., m-CPBA) | N-oxide |

This table summarizes selective transformations demonstrated on analogous nicotinate (B505614) structures.

Derivatization Strategies for Structural Scaffolds

The functional handles on this compound serve as anchor points for extensive derivatization, allowing for the systematic modification of the core structure.

The bromine atom at the C-5 position is the primary site for diversification through transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling, for example, can be used to form a new carbon-carbon bond by reacting the bromo-nicotinate with various aryl- or heteroarylboronic acids. lookchem.com This method provides a convergent route to 5-arylnicotinates, which are valuable substructures in medicinal chemistry. lookchem.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tuned to optimize the coupling of different boronic acids. lookchem.com

Further diversification can be achieved through transformations of the ester group. Hydrolysis of the methyl ester yields the corresponding 5-bromonicotinic acid derivative, which can participate in amide bond formation or other carboxylate chemistries. Reduction to the alcohol, as previously mentioned, allows for etherification or other modifications at the hydroxymethyl position. google.com

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, including fused and polycyclic scaffolds. The strategic arrangement of its functional groups enables sequential or multi-component reactions to build these elaborate structures.

For instance, the bromine atom can be replaced via nucleophilic aromatic substitution (SNAr) or used in coupling reactions, while the ester group can be manipulated to participate in cyclization reactions. smolecule.com A common strategy involves an initial cross-coupling reaction at the bromine site, followed by a cyclization event involving the ester or a derivative thereof. This approach has been used with similar compounds to construct fused pyridone systems and other complex heterocyclic frameworks relevant to pharmaceutical and materials science research.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous assignment of its structure.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is a primary method for determining the structure of organic compounds. By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, the connectivity of the atoms can be deduced. For Methyl 5-bromo-4-methoxynicotinate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester and methoxy (B1213986) groups. The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern on the pyridine ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 8.5 - 8.7 | Singlet | 1H |

| H-6 | 8.3 - 8.5 | Singlet | 1H |

| OCH₃ (ester) | 3.8 - 4.0 | Singlet | 3H |

| OCH₃ (ether) | 3.9 - 4.1 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. A COSY spectrum would reveal proton-proton couplings, while an HSQC spectrum would correlate directly bonded proton and carbon atoms, providing definitive assignments for all signals in the ¹H and ¹³C NMR spectra.

Specific, publicly available ¹³C NMR and 2D NMR data for this compound have not been located. The following table outlines the expected carbon signals based on its chemical structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 170 |

| C-4 (C-O) | 155 - 160 |

| C-2 | 150 - 155 |

| C-6 | 145 - 150 |

| C-3 | 120 - 125 |

| C-5 (C-Br) | 110 - 115 |

| OCH₃ (ester) | 52 - 55 |

| OCH₃ (ether) | 55 - 58 |

Boron-11 NMR (¹¹B NMR) for Boron-containing Intermediates

In synthetic pathways leading to this compound, particularly in cross-coupling reactions such as the Suzuki coupling, boron-containing intermediates like boronic acids or boronate esters may be utilized. Boron-11 NMR (¹¹B NMR) spectroscopy is a specialized technique used to characterize these intermediates. The chemical shift in a ¹¹B NMR spectrum provides information about the coordination state and electronic environment of the boron atom, confirming the successful formation of the desired boron-containing reactant. A typical chemical shift for a tri-coordinated boronic acid would be in the range of 28-33 ppm, while a tetra-coordinated boronate species would appear at a higher field (lower ppm value).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₈BrNO₃), the expected exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

While specific HRMS reports for this compound are not widely published, the theoretical exact mass provides a benchmark for experimental verification.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ (⁷⁹Br) | C₈H₉⁷⁹BrNO₃⁺ | 245.9760 |

| [M+H]⁺ (⁸¹Br) | C₈H₉⁸¹BrNO₃⁺ | 247.9740 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying and quantifying any impurities or byproducts from a chemical reaction. In the context of this compound synthesis, GC-MS could be used to monitor the progress of the reaction and to ensure the final product is free from starting materials or side products. The retention time in the gas chromatogram would indicate the presence of different components, and the mass spectrum of each component would allow for its identification.

Chromatographic Techniques for Purity Assessment and Separation Science

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. mdpi.comsielc.com This method separates compounds based on their hydrophobicity.

The analysis utilizes a stationary phase, commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound while separating it from more or less polar impurities. Detection is commonly achieved using a Diode Array Detector (DAD) or a variable wavelength UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance, typically around 250-270 nm. sielc.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.05% Sulfuric Acid in WaterB: Acetonitrile (MeCN) sielc.com |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min sielc.com |

| Column Temperature | 25-30 °C |

| Detector | UV/DAD at 250 nm sielc.com |

| Injection Volume | 5-10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. researchgate.net This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures.

An existing HPLC method for this compound can be transferred to a UPLC system to achieve faster analysis times, making it ideal for high-throughput screening or in-process controls. researchgate.net The improved resolution can also reveal small impurities that might co-elute with the main peak in an HPLC separation. The fundamental principles of separation remain the same as in HPLC, utilizing similar stationary and mobile phases, but with significantly reduced run times, often by a factor of up to ten, and lower solvent consumption.

Table 3: Comparison of HPLC and UPLC for Purity Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 50-100 mm |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Pressure | 1000-4000 psi | 6000-15000 psi |

| Run Time | 15-30 min | 1-5 min |

| Resolution | Good | Excellent |

| Solvent Usage | High | Low |

Gas Chromatography (GC) is a powerful separation technique, but it is restricted to compounds that are volatile and thermally stable enough to be vaporized without decomposition. phenomenex.comresearchgate.net this compound, being a moderately polar compound with a relatively high molecular weight, is not ideally suited for direct GC analysis.

To analyze such a compound or its precursors/metabolites by GC, a chemical modification step known as derivatization is often required. researchgate.net Derivatization converts polar functional groups (like -COOH or -OH) into less polar, more volatile derivatives. mdpi.com For instance, if one were analyzing the carboxylic acid precursor to this ester (5-bromo-4-methoxynicotinic acid), it could be converted into a volatile trimethylsilyl (B98337) (TMS) ester. This is commonly achieved by reacting the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a solvent like pyridine which can also act as a catalyst. mdpi.comnih.gov The resulting TMS derivative would be significantly more volatile and amenable to separation on a standard non-polar GC column (e.g., HP-5MS) followed by detection with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). researchgate.net

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency, making the FTIR spectrum a molecular "fingerprint."

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming its structure. Key absorptions would include a strong peak for the ester carbonyl (C=O) stretch, signals for the C-O stretches of the ester and the methoxy ether group, peaks corresponding to the C=C and C=N stretching vibrations within the pyridine ring, and absorptions from the C-H bonds of the aromatic ring and the methyl groups. The presence of the carbon-bromine bond would also give rise to a signal in the fingerprint region of the spectrum.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H (methyl) | Stretch | 3000 - 2850 |

| Ester C=O | Stretch | 1750 - 1735 |

| Aromatic C=C, C=N | Stretch | 1615 - 1450 |

| C-O (Ester, Ether) | Stretch | 1300 - 1000 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a compound. researchgate.net This data is used to determine the empirical formula of a substance and, when combined with molecular weight data from mass spectrometry, its molecular formula. For a newly synthesized batch of this compound, elemental analysis provides ultimate confirmation that the compound has the correct atomic composition.

The analysis is performed using an automated elemental analyzer where a small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Halogens like bromine can be determined by subsequent methods after combustion. The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the molecular formula (C₈H₈BrNO₃). A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and identity.

Table 5: Theoretical Elemental Composition of this compound (C₈H₈BrNO₃)

| Element | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 39.04 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.28 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 32.47 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.69 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 19.51 |

| Total | | | 246.06 | 100.00 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties of Methyl 5-bromo-4-methoxynicotinate, offering predictions about its stability and chemical behavior.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT can model electron density distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which is essential for predicting how the molecule will interact with other reagents. For instance, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom and ester group create a complex electronic profile on the pyridine (B92270) ring, influencing its reactivity in reactions like nucleophilic substitution or cross-coupling.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Nicotinate (B505614) Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Note: The data in this table is illustrative for a generic nicotinate derivative to demonstrate the output of DFT calculations and is not based on specific experimental results for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and preferred spatial arrangements (conformations). This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target, such as an enzyme or receptor. ambeed.com The simulations model the interactions between the atoms of the molecule and with its environment (e.g., a solvent), providing a dynamic picture of its behavior and identifying the most stable, low-energy conformations.

In Silico Prediction of Reaction Mechanisms and Pathways

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energy profiles of potential reaction intermediates and transition states, researchers can determine the activation barriers for different routes. This helps in understanding and optimizing synthetic procedures. For this molecule, predictions could focus on:

Nucleophilic Substitution: The bromine atom on the pyridine ring is a potential leaving group, making it susceptible to substitution by various nucleophiles. smolecule.com

Coupling Reactions: The bromo-substituted pyridine core is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Ester Hydrolysis/Reduction: The methyl ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing pathways to other derivatives.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize potential drug candidates. If this compound were being investigated as a potential inhibitor of a specific enzyme, computational techniques would be central to the design process.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. Docking simulations place this compound into the active site of a target protein to predict its binding affinity and mode of interaction. google.com

The results are often scored based on the calculated free energy of binding (ΔG) and the predicted inhibition constant (Ki). A lower binding energy indicates a more stable and favorable interaction. These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, guiding the design of more potent analogs. nih.gov For example, docking might reveal that the methoxy group acts as a hydrogen bond acceptor while the pyridine ring engages in pi-stacking interactions.

Table 2: Example of Molecular Docking Results for a Ligand in a Kinase Active Site

| Ligand | Binding Affinity (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |

|---|---|---|---|

| Mefenamic Acid (Reference) | -9.5 | 110.5 | ARG-120, TYR-355 |

| Derivative A | -10.2 | 35.4 | ARG-120, TYR-355, SER-530 |

Note: This table provides example data to illustrate the output of a docking study and does not represent actual results for this compound. Data is modeled after a study on COX-2 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound or its derivatives. acs.org Descriptors used in QSAR models can include electronic properties (from DFT), steric parameters, and hydrophobicity, which are correlated with activity to generate a predictive mathematical equation.

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound were identified as a "hit" compound, its structure could be used as a template for virtual screening. Ligand-based virtual screening would search for molecules with similar structural or chemical properties, while structure-based virtual screening would involve docking a large library of compounds into the target's active site to find those with high predicted binding affinities. acs.org This process allows for the rapid and cost-effective identification of promising lead compounds for further development. smolecule.com

Applications in Contemporary Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Molecules

The strategic placement of reactive functional groups on the pyridine (B92270) ring of methyl 5-bromo-4-methoxynicotinate makes it an exceptionally useful intermediate for the synthesis of complex organic molecules. The bromine atom at the 5-position is particularly amenable to a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of bromo-substituted pyridines like this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the aryl bromide with an organoboron compound, enabling the introduction of a wide range of substituents at the 5-position of the pyridine ring. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the pyridine ring, facilitating these coupling reactions.

Detailed research on a closely related compound, ethyl 5-bromo-4-methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)nicotinate, demonstrates the utility of this scaffold in Suzuki coupling reactions. In these studies, the bromo-nicotinate derivative is reacted with various boronic acids in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base (K₂CO₃) to generate a library of 5-aryl- and 5-heteroaryl-nicotinate derivatives. rsc.org This methodology highlights the potential of this compound to serve as a key precursor for the synthesis of complex, poly-substituted aromatic systems.

The following table summarizes a typical Suzuki coupling reaction with a related 5-bromo-nicotinate derivative:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Ethyl 5-bromo-4-methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)nicotinate | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 5-(4-fluorophenyl)-4-methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)nicotinate |

| Ethyl 5-bromo-4-methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)nicotinate | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 5-(pyridin-3-yl)-4-methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)nicotinate |

Table 1: Examples of Suzuki Coupling Reactions with a 5-bromo-nicotinate derivative. rsc.org

Scaffold for Diverse Heterocyclic Compounds

The pyridine core of this compound serves as a foundational scaffold for the synthesis of a wide array of more complex heterocyclic compounds. The reactivity of the bromine atom allows for its displacement or for its participation in reactions that build additional rings onto the pyridine framework.

The synthesis of substituted pyridines is a major focus in medicinal chemistry and materials science due to the prevalence of the pyridine motif in bioactive molecules and functional materials. nih.gov Methodologies for constructing diverse heterocyclic systems often rely on the functionalization of pre-existing pyridine rings. The Vilsmeier-Haack reagent, for example, has been used to synthesize new substituted pyridines from related starting materials. udhtu.edu.ua

Furthermore, the bromo-substituent on the nicotinic acid framework can be a key handle for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity patterns of similar compounds strongly suggest its utility in this area. For instance, the synthesis of 5-arylnicotinates from methyl 5-bromonicotinate demonstrates the versatility of the bromo-nicotinate scaffold in building complex heterocyclic structures. lookchem.com

Precursors for Advanced Organic Materials

The unique electronic properties of substituted pyridines make them attractive candidates for the development of advanced organic materials. This compound and its derivatives are being explored as precursors for materials with applications in electronics and optoelectronics.

A closely related compound, 2-bromo-6-methoxynicotinic acid, has been utilized in the development of organic light-emitting diodes (OLEDs). The pyridine-based structure can be incorporated into larger conjugated systems that form the emissive or charge-transporting layers in OLED devices. The presence of the methoxy (B1213986) group and the potential for further functionalization at the bromine position allow for the fine-tuning of the material's electronic and optical properties. While this example does not directly involve this compound, it underscores the potential of this class of compounds in materials science. The development of such materials often involves the polymerization or controlled assembly of monomeric units like substituted nicotinates.

The field of organic electronics continues to seek novel building blocks for the creation of materials with improved performance and stability. The combination of a pyridine ring, a methoxy group, and a reactive bromine site makes this compound a promising candidate for the synthesis of next-generation organic materials.

Strategic Role in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacological Agents

The chemical architecture of methyl 5-bromo-4-methoxynicotinate makes it an important starting material for the creation of new pharmacological agents. Medicinal chemists utilize this compound to construct more complex molecules by leveraging the reactivity of its bromine atom for coupling reactions and the ester group for amide bond formation. This approach has been instrumental in developing novel compounds targeting a variety of diseases. acs.orgnih.gov

For instance, the core structure of this compound is found within more complex molecules designed as potential inhibitors for enzymes and ligands for receptors. The synthesis often involves a series of chemical transformations, such as substitution of the bromine atom, hydrolysis of the ester, and subsequent coupling with various amines or other nucleophiles. acs.orgnih.gov This modular approach allows for the generation of a library of related compounds, which can then be screened for biological activity.

Structure-Activity Relationship (SAR) Studies of Nicotinate (B505614) Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For nicotinate derivatives, including those derived from this compound, SAR studies help to identify the key structural features required for a desired pharmacological effect.

By systematically modifying the substituents on the pyridine (B92270) ring, researchers can probe the interactions of these molecules with their biological targets. For example, replacing the methoxy (B1213986) group with other functionalities, such as a hydroxyl or dimethylamino group, can alter the compound's lipophilicity and hydrogen-bonding capacity, which in turn can affect its biological activity. Similarly, the bromine atom can be replaced with various other groups to explore the impact of size, electronics, and lipophilicity at that position. These studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Exploration of Molecular Targets and Biological Pathways

The derivatives of this compound have been investigated for their potential to modulate a range of molecular targets and biological pathways implicated in various diseases.

Enzyme Modulators (e.g., MEK1 inhibitors, DNA polymerase Θ modulators)

Derivatives of this scaffold have been explored as potential enzyme inhibitors. For example, related structures have been incorporated into the design of MEK1 inhibitors. researchgate.net MEK1 is a key kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibiting MEK1 can block downstream signaling and inhibit cancer cell proliferation.

Additionally, the structural motif has been utilized in the development of modulators for DNA polymerase Θ (Polθ). google.com Polθ is an enzyme involved in a specific type of DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in combination with other DNA-damaging agents.

Receptor Ligands and Agonists (e.g., dopamine (B1211576), serotonin (B10506), C5a, FXR)

The versatility of the this compound scaffold extends to its use in developing ligands for various receptors.

Dopamine and Serotonin Receptors: Modified nicotinate structures have been investigated for their ability to bind to dopamine and serotonin receptors. researchgate.net These receptors are crucial for neurotransmission and are important targets for drugs treating neurological and psychiatric disorders. For example, derivatives have been synthesized and evaluated for their affinity to dopamine D2 and serotonin 5-HT3 receptors, which are involved in emesis and psychosis. researchgate.net

C5a Receptor: The complement C5a receptor (C5aR) is a G protein-coupled receptor that plays a role in inflammatory responses. Antagonists of this receptor are being explored as potential treatments for various inflammatory diseases.

Farnesoid X Receptor (FXR): This nuclear receptor is a key regulator of bile acid, lipid, and glucose metabolism. nih.gov Agonists of FXR have shown therapeutic promise for liver diseases such as primary biliary cholangitis and non-alcoholic fatty liver disease. nih.gov The core structure of this compound has been used as a building block in the synthesis of potent FXR agonists. google.com

Vasodilator Mechanism Investigations

Nicotinic acid and its derivatives are known to have vasodilatory effects. While direct studies on the vasodilator mechanism of this compound are not extensively detailed, its structural similarity to other nicotinates suggests it may influence blood flow and circulation. The introduction of a 5-phenyl substituent in a nicotinate-based vasodilator has been shown to cause a marked decrease in heart rate associated with increased peripheral vasodilation. lookchem.com Investigations into the mechanisms of related compounds can provide insights into how this particular derivative might exert its effects on the vasculature.

Development of Precursors for Drug Discovery Programs

Due to its chemical tractability and the demonstrated biological relevance of its derivatives, this compound is a valuable precursor in numerous drug discovery programs. acs.orgnih.gov Its role as a starting material allows for the efficient synthesis of a wide array of novel compounds for biological screening. acs.orgnih.gov The presence of the bromine atom is particularly advantageous, as it allows for the use of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl groups. This capability significantly expands the chemical space that can be explored, increasing the probability of identifying new drug candidates with desired therapeutic properties.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-bromo-4-methoxynicotinate, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves bromination of methyl nicotinate derivatives under controlled conditions. For example, selective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar solvent like DMF at 0–25°C. Subsequent methoxylation at the 4-position may employ nucleophilic substitution with sodium methoxide . Yield optimization depends on:

- Temperature control : Lower temperatures reduce side reactions like dehalogenation.

- Protecting groups : Temporary protection of reactive hydroxyl groups (e.g., using tert-butyl esters) minimizes undesired substitutions .

- Catalyst selection : Lewis acids like FeCl₃ enhance regioselectivity during bromination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- Primary techniques :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., methoxy vs. hydroxyl groups) and bromine-induced deshielding effects.

- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns from bromine .

- Resolving conflicts :

- X-ray crystallography : Provides unambiguous structural validation. Tools like SHELXL () refine crystallographic data, addressing disorder in methoxy groups .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .

Q. How should researchers handle safety and stability concerns during storage and handling of this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Handling : Use gloveboxes for air-sensitive reactions. The bromine substituent increases reactivity, necessitating PPE (gloves, goggles) and fume hoods .

- Decomposition monitoring : Regular TLC/HPLC checks detect degradation products like 5-bromo-4-methoxynicotinic acid .

Q. What are the key differences between this compound and structurally similar nicotinate derivatives?

- Methodological Answer :

- Functional group comparison :

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| This compound | Br (C5), OMe (C4) | Electrophilic at C3, C6 |

| Methyl 5-bromo-4-hydroxynicotinate | Br (C5), OH (C4) | Prone to oxidation at C4-OH |

| Methyl 5-(bromomethyl)nicotinate | BrCH₂ (C5) | SN2 reactivity at bromomethyl |

- Impact on applications : Methoxy groups enhance stability compared to hydroxyl derivatives, making the compound more suitable for prolonged reaction conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example:

- Electrophilicity : The bromine atom’s σ* orbital energy predicts susceptibility to Suzuki-Miyaura coupling.

- Regioselectivity : Fukui indices highlight nucleophilic attack preferences at C3 vs. C6 .

- Validation : Compare computed transition states with experimental outcomes (e.g., Pd-catalyzed coupling yields) .

Q. What strategies mitigate dehalogenation side reactions when using this compound in palladium-catalyzed couplings?

- Methodological Answer :

- Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (XPhos) to suppress β-hydride elimination.

- Solvent/base optimization : Polar aprotic solvents (DMSO) and weak bases (K₂CO₃) reduce bromide displacement .

- Additives : KI retards debromination by saturating the reaction medium with iodide ions .

Q. How does the electronic environment of the pyridine ring influence regioselectivity in electrophilic substitutions?

- Methodological Answer :

- Methoxy group (C4) : Electron-donating (+M effect) activates C3 and C5 for electrophilic attack.

- Bromine (C5) : Electron-withdrawing (–I effect) deactivates C6, directing electrophiles to C3.

- Experimental validation : Nitration reactions yield 3-nitro derivatives, confirmed by NMR/X-ray .

Q. What in silico approaches predict the metabolic stability of this compound derivatives in drug discovery?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 interactions).

- Molecular docking : Simulate binding to enzymes like CYP3A4 to identify metabolic hotspots.

- Validation : Compare predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.